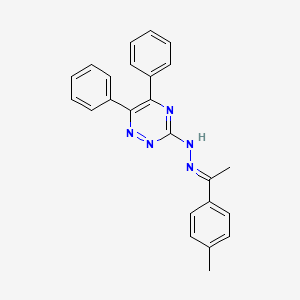
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
Übersicht
Beschreibung
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as CDDO or bardoxolone methyl, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in regulating cellular antioxidant and anti-inflammatory responses.
Wirkmechanismus
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide activates the Nrf2 pathway by binding to Keap1, a protein that normally facilitates the degradation of Nrf2. When 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide binds to Keap1, it prevents the degradation of Nrf2 and allows it to translocate to the nucleus, where it binds to antioxidant response elements (AREs) in the promoter regions of target genes. This results in the upregulation of genes involved in cellular antioxidant and anti-inflammatory responses, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have a wide range of biochemical and physiological effects, including:
- Induction of antioxidant and anti-inflammatory genes: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide activates the Nrf2 pathway and upregulates the expression of genes involved in cellular antioxidant and anti-inflammatory responses.
- Inhibition of cancer cell growth and proliferation: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide induces apoptosis and inhibits angiogenesis in cancer cells.
- Inhibition of pro-inflammatory cytokines and chemokines: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6.
- Improvement of insulin sensitivity: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide improves insulin sensitivity and reduces hepatic steatosis in animal models of obesity and type 2 diabetes.
- Reduction of plasma lipid levels: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide reduces plasma lipid levels, including triglycerides and LDL cholesterol, in animal models of hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is a potent activator of the Nrf2 pathway and can induce the expression of target genes at low concentrations.
- Selectivity: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide selectively activates the Nrf2 pathway and does not activate other signaling pathways.
- Stability: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is stable in vitro and in vivo and can be stored for long periods of time.
Some of the limitations of 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide include:
- Cost: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is a synthetic compound and can be expensive to produce.
- Solubility: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is poorly soluble in aqueous solutions and may require the use of organic solvents for in vitro experiments.
- Specificity: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide may have off-target effects and may not be specific to the Nrf2 pathway in all cell types.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. Some of these include:
- Clinical trials: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has shown promising results in preclinical studies, and clinical trials are needed to determine its efficacy and safety in humans.
- Combination therapy: 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide may be used in combination with other anticancer drugs or anti-inflammatory agents to enhance their therapeutic effects.
- Structure-activity relationship studies: The synthesis of 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide analogs with improved potency and selectivity may lead to the development of more effective therapeutic agents.
- Mechanistic studies: Further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide on cellular antioxidant and anti-inflammatory responses.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications, including cancer, inflammation, and metabolic disorders. In cancer, 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of various cancer cell lines, including lung, breast, and prostate cancer. 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide also induces apoptosis (programmed cell death) in cancer cells and inhibits angiogenesis (the formation of new blood vessels that supply tumors with nutrients). In inflammation, 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6, and reduce the infiltration of immune cells into inflamed tissues. In metabolic disorders, 2-(4-chlorophenyl)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to improve insulin sensitivity, reduce hepatic steatosis (accumulation of fat in the liver), and decrease plasma lipid levels.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-22-15-5-3-4-13(17(15)23-2)11-19-20-16(21)10-12-6-8-14(18)9-7-12/h3-9,11H,10H2,1-2H3,(H,20,21)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJRVLGRFGREG-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {[4-(acetylamino)-2,5-dimethoxyphenyl]hydrazono}(cyano)acetate](/img/structure/B3854936.png)
![4-bromo-N'-[(5-bromo-2-furyl)methylene]benzohydrazide](/img/structure/B3854940.png)
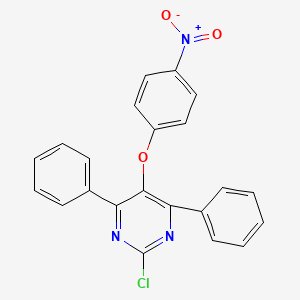

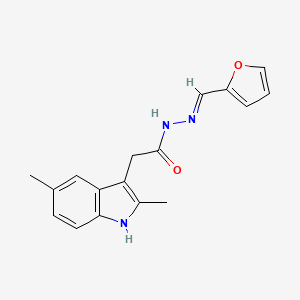
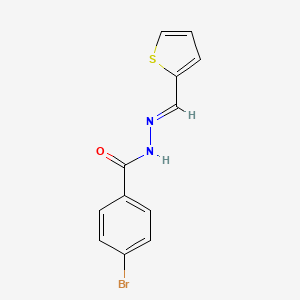
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3854988.png)
![2-(3-methylphenoxy)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acetamide](/img/structure/B3854994.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3855016.png)
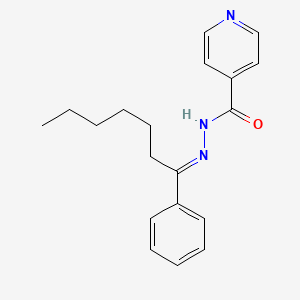
![ethyl 3-[(benzylamino)methyl]-4-hydroxy-1-benzofuran-2-carboxylate hydrochloride](/img/structure/B3855037.png)
